2,4-Dichlorotoluene-3,5,6-D3
CAS No.:
Cat. No.: VC16505268
Molecular Formula: C7H6Cl2
Molecular Weight: 164.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6Cl2 |
|---|---|
| Molecular Weight | 164.04 g/mol |
| IUPAC Name | 1,3-dichloro-2,4,5-trideuterio-6-methylbenzene |
| Standard InChI | InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
| Standard InChI Key | FUNUTBJJKQIVSY-NRUYWUNFSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure consists of a toluene backbone with two chlorine atoms at the 2nd and 4th positions and three deuterium atoms at the 3rd, 5th, and 6th positions (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇D₃H₃Cl₂ | |
| Molecular Weight | 164.05 g/mol | |
| Density | 1.25 g/mL (liquid) | |
| Boiling Point | 201°C | |
| CAS Registry Number | 1398065-47-8 |
Deuterium incorporation reduces vibrational frequencies, which is critical in nuclear magnetic resonance (NMR) studies, as it minimizes signal overlap and enhances spectral resolution .
Spectroscopic Behavior
Deuterium’s nuclear spin (I = 1) and lower gyromagnetic ratio compared to hydrogen (I = ½) make 2,4-dichlorotoluene-3,5,6-d3 invaluable in quadrupole NMR spectroscopy. Studies on analogous compounds, such as 3-chlorotoluene-2,4,6-d3, demonstrate that deuterium labeling simplifies complex splitting patterns in proton NMR by decoupling deuterium signals. In mass spectrometry, the mass shift caused by deuterium (Δm/z = 3) allows precise differentiation between labeled and unlabeled species, facilitating quantitative analysis .
Synthesis and Production
Synthetic Routes
The synthesis of 2,4-dichlorotoluene-3,5,6-d3 typically involves deuterium incorporation into pre-existing chlorinated toluene frameworks. Two primary strategies are employed:
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Direct Chlorination of Deuterated Toluene
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Toluene-d₈ (fully deuterated toluene) undergoes chlorination using Cl₂ in the presence of Lewis acid catalysts like ZrCl₄ or FeCl₃ . Selective deuteration at specific positions is achieved by controlling reaction conditions.
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Example:
This method yields ~80% 2,4-dichlorotoluene-d₃ with minor trichlorinated byproducts .
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Isotopic Exchange
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Non-deuterated 2,4-dichlorotoluene reacts with D₂O or deuterated acids (e.g., D₂SO₄) under high-temperature conditions to replace hydrogens at activated positions (meta/para to chlorine).
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Industrial-Scale Production
Industrial processes prioritize cost efficiency and purity. Continuous flow reactors with heterogeneous catalysts (e.g., Pd/C or PtO₂) are used to maximize deuterium incorporation while minimizing side reactions. A representative workflow includes:
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Chlorination of toluene-d₈ at 50–80°C.
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Fractional distillation to isolate 2,4-dichlorotoluene-d₃ (purity >98%) .
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Quality control via GC-MS and NMR to verify deuteration levels .
Applications in Scientific Research
Analytical Chemistry
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Internal Standard in Mass Spectrometry:
The compound’s deuterium signature allows it to serve as an internal standard for quantifying non-deuterated analogs in environmental samples . For example, in pesticide residue analysis, it corrects matrix effects in LC-MS/MS workflows. -
NMR Spectroscopy:
Deuterium labeling simplifies ¹H NMR spectra by eliminating coupling with adjacent hydrogens. This is particularly useful in studying reaction mechanisms involving aromatic chlorination .
Environmental Tracking
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Pollutant Degradation Studies:
As a stable isotope tracer, 2,4-dichlorotoluene-3,5,6-d3 monitors the degradation kinetics of chlorinated toluenes in soil and aquatic systems. Its resistance to microbial metabolism (due to deuterium’s kinetic isotope effect) enables long-term tracking .
Pharmacological Research
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Reproductive toxicity (Category 2) | H361 | Use fume hoods |
| Aquatic toxicity (Chronic, Category 2) | H411 | Avoid environmental release |
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